2-Chloro-4-methoxy-6-methylpyrimidine
Overview
Description
- IUPAC Name : 2-chloro-4-methoxy-6-methylpyrimidine
- Molecular Formula : C<sub>6</sub>H<sub>7</sub>ClN<sub>2</sub>O
- Molecular Weight : 158.59 g/mol
- Physical Form : White to off-white solid
- Storage Temperature : Refrigerator
- Purity : 97%
- Safety Information :
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)
- Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.)
- Country of Origin : US
Synthesis Analysis
- Information on the synthesis of this compound is not readily available in the search results.
Molecular Structure Analysis
- The molecular structure of 2-chloro-4-methoxy-6-methylpyrimidine is shown below:
Chemical Reactions Analysis
- No specific chemical reactions were mentioned in the search results.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 54-57°C (literature value)
- Boiling Point : Not specified
- Density : Not specified
- Refractive Index : Not specified
Scientific Research Applications
Synthesis and Process Research
2-Chloro-4-methoxy-6-methylpyrimidine is utilized as an intermediate in the synthesis of various pharmaceutical compounds. For example, it plays a significant role in the synthesis of the anticancer drug dasatinib. The compound is synthesized through a series of reactions, including cyclization and chlorination processes, which require careful control of reaction conditions for optimal yields (Guo Lei-ming, 2012).
Electrolytic Reduction
Electrolytic reduction studies on 2-Chloro-4-methoxy-6-methylpyrimidine and its derivatives have shown that these compounds can undergo reductive dehalogenation. This process is critical for understanding the chemical behavior of these compounds and their potential applications in various industrial processes (Kiichiro Sugino et al., 1957).
Molecular Docking and Experimental Investigations
The molecule 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, a derivative of 2-Chloro-4-methoxy-6-methylpyrimidine, has been extensively studied for its potential as an antihypertensive agent. This includes molecular docking, experimental FT-IR, FT-Raman, and NMR studies. These investigations are essential for developing new pharmaceuticals and understanding the interaction of these compounds with biological targets (S. Aayisha et al., 2019).
Synthesis of Radiolabeled Compounds
2-Chloro-4-methoxy-6-methylpyrimidine derivatives are also used in the synthesis of radiolabeled compounds, such as [14C3]moxonidine, an antihypertensive drug. This application is vital for drug development and pharmacological studies, allowing researchers to track the distribution and metabolism of these compounds in biological systems (B. Czeskis, 2004).
Novel Synthesis Processes
Innovative synthesis processes have been developed using 2-Chloro-4-methoxy-6-methylpyrimidine derivatives. These processes are crucial for creating new chemical entities and exploring the chemical space for potential therapeutic agents (S. Nishigaki et al., 1970).
Process Chemistry in Pharmaceutical and Explosive Industries
The compound finds applications in the pharmaceutical and explosive industries. Its synthesis involves critical process chemistry, where parameters like reaction medium and period are optimized for economic and efficient production (R. Patil et al., 2008).
Safety And Hazards
- Avoid contact with skin and eyes.
- Do not breathe dust.
- If swallowed, seek immediate medical assistance.
- Keep in a dry, cool, and well-ventilated place.
Future Directions
- Information on future directions related to this compound is not available in the search results.
properties
IUPAC Name |
2-chloro-4-methoxy-6-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGCZKKCKKDPOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500214 | |
Record name | 2-Chloro-4-methoxy-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20500214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methoxy-6-methylpyrimidine | |
CAS RN |
22536-64-7 | |
Record name | 2-Chloro-4-methoxy-6-methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22536-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-methoxy-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20500214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-methoxy-6-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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